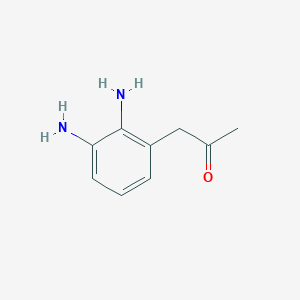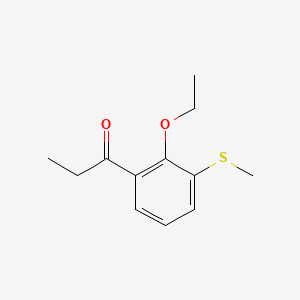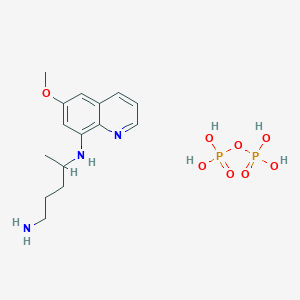![molecular formula C17H12ClNO4S B14065981 7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14065981.png)
7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique benzoxazinone structure, which includes a chloro and ethynyl group, as well as a sulfonyl group attached to a methylphenyl ring. The molecular formula is C17H12ClNO4S, and it has a molecular weight of 361.8 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with ethynyl derivatives under controlled conditions to introduce the ethynyl group. This is followed by sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted by nucleophiles, leading to a variety of substituted benzoxazinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazinones, which can have different functional groups depending on the reagents used .
Scientific Research Applications
7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. The chloro and ethynyl groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The sulfonyl group enhances its solubility and bioavailability, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
7-Chloro-1-ethyl-6-fluoro-4-oxoquinoline: Used as an antibacterial agent.
7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one: Investigated for its potential therapeutic applications
Uniqueness: 7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoxazinone core structure is less common compared to quinoline derivatives, making it a valuable compound for exploring new chemical and biological pathways .
Properties
Molecular Formula |
C17H12ClNO4S |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
7-chloro-4-ethynyl-1-(4-methylphenyl)sulfonyl-4H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C17H12ClNO4S/c1-3-16-14-9-6-12(18)10-15(14)19(17(20)23-16)24(21,22)13-7-4-11(2)5-8-13/h1,4-10,16H,2H3 |
InChI Key |
ROESLTSDTZXVGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)Cl)C(OC2=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)


